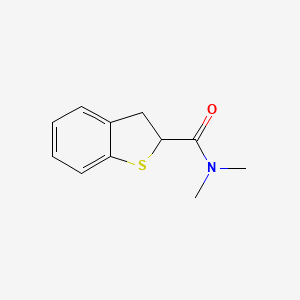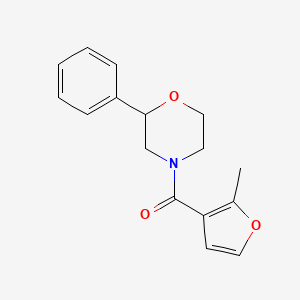
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile, also known as EMBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 263.3 g/mol. EMBN is synthesized through a multi-step process, and its synthesis method is crucial to obtaining a pure product.
Mécanisme D'action
The mechanism of action of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile is not fully understood, but it is believed to act through different pathways depending on the desired effect. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been shown to inhibit the activity of enzymes such as topoisomerase II and caspase-3, which are involved in cell proliferation and apoptosis, respectively. It has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has also been shown to inhibit the proliferation of cancer cells by blocking the activity of topoisomerase II. In addition, 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, the limitations of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile include its low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile can be expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
For research on 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile include studying its mechanism of action in more detail, identifying its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's, and developing new synthesis methods to improve its yield and purity. Additionally, more research is needed to explore the limitations of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile and develop new methods to overcome them.
Méthodes De Synthèse
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile is synthesized through a multi-step process that involves the reaction of 2-ethylmorpholine with phosgene, followed by the reaction of the resulting product with 4-cyanobenzoyl chloride. The final product is obtained through purification using column chromatography. The purity of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile is crucial for its use in scientific research, and various purification methods such as recrystallization and HPLC have been used to obtain a pure product.
Applications De Recherche Scientifique
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been studied for its potential use in the treatment of viral infections such as HIV and herpes simplex virus.
Propriétés
IUPAC Name |
4-(2-ethylmorpholine-4-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13-10-16(7-8-18-13)14(17)12-5-3-11(9-15)4-6-12/h3-6,13H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBWXKHERXNMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

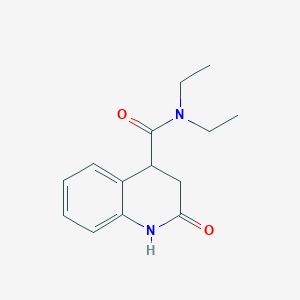

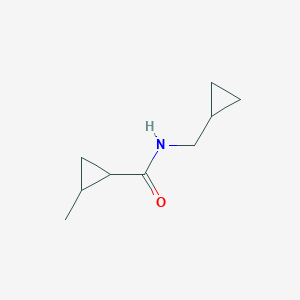
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)

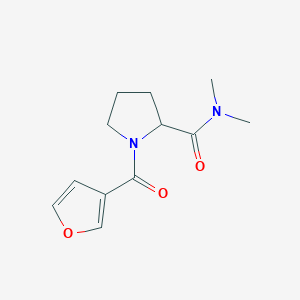
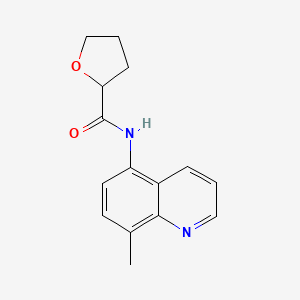

![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)


